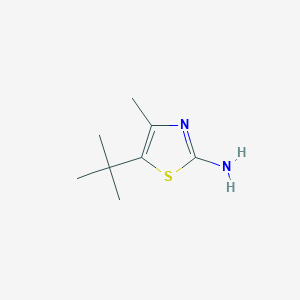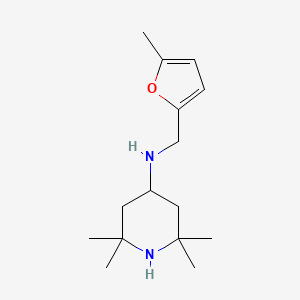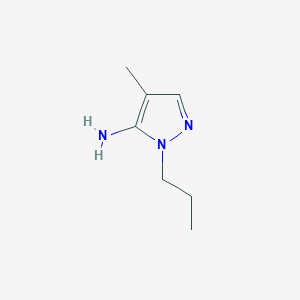
Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of Claisen-Schmidt condensation reactions, as seen in the synthesis of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP) . This method typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base. Although the exact synthesis of "Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate" is not detailed, it is likely that similar condensation reactions could be employed, possibly with modifications to introduce the propyl and amino functional groups.
Molecular Structure Analysis
The molecular structure of thiophene-containing compounds is often characterized by techniques such as UV-visible spectral studies, FT-IR spectroscopy, and X-ray diffraction . These methods provide information on the functional groups present, the planarity of the thiophene ring, and the overall molecular conformation. For instance, TTCP was found to crystallize in the monoclinic space group with specific cell parameters, and the thiophene ring exhibited a planar conformation . Similar analytical techniques would likely reveal the molecular structure of "Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate," including its conformation and crystalline properties.
Chemical Reactions Analysis
The chemical reactivity of thiophene-containing compounds can be inferred from studies involving density functional theory (DFT) calculations, which provide insights into the electronic structure and potential reaction pathways . The HOMO-LUMO energy gap is particularly important as it can indicate the thermodynamic stability and reactivity of a compound. For the compounds studied in the provided papers, DFT calculations were used to analyze structural changes due to electron-withdrawing groups and to perform Mülleken population analysis on atomic charges . These methods could be applied to "Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate" to predict its reactivity and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be diverse, depending on their specific substituents. The papers describe the use of spectral characterization to identify functional groups and the non-linear optical (NLO) properties of TTCP using the Z-scan technique . The presence of intramolecular hydrogen bonds and the planar conformation of the thiophene ring contribute to the stability of the molecule . For "Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate," similar analyses could be conducted to determine its optical properties, hydrogen bonding patterns, and overall stability.
Applications De Recherche Scientifique
Thiophene Derivatives and Carboxylic Acids in Research
Thiophene Analogues and Carcinogenicity Studies : A study investigated thiophene analogues of known carcinogens, evaluating their potential carcinogenicity through in vitro assays. The research suggests that while these compounds showed consistent activity profiles, their overall chemical and biological behavior raises questions about their ability to cause tumors in vivo (Ashby et al., 1978).
Peptide Studies and TOAC : Research on the paramagnetic amino acid TOAC and its use in peptide studies highlights its utility for analyzing peptide backbone dynamics and secondary structure, with implications for understanding peptide interactions with membranes and other molecules (Schreier et al., 2012).
Liquid-Liquid Extraction of Carboxylic Acids : A review on solvent developments for the extraction of carboxylic acids from aqueous streams discusses the importance of selecting appropriate solvents and regeneration strategies for efficient recovery, relevant to the purification and application of compounds like Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate in industrial processes (Sprakel & Schuur, 2019).
Biocatalyst Inhibition by Carboxylic Acids : This study examines how carboxylic acids inhibit biocatalysts like E. coli and S. cerevisiae, relevant for the fermentation production of bio-renewable chemicals. Understanding these effects is crucial for engineering robust microbial strains for industrial bioproduction processes, potentially including the synthesis of complex molecules (Jarboe et al., 2013).
Synthesis and Application of Thiophene Derivatives : A comprehensive review on the synthesis of thiophenes discusses various methods and their applications in medicinal chemistry, highlighting thiophene's significance in drug development and other industrial applications. This context could inform research into similar compounds, providing a foundation for exploring the synthesis and potential applications of Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate (Xuan, 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-2-5-19-14(18)12-9(7-20-13(12)17)8-3-4-10(15)11(16)6-8/h3-4,6-7H,2,5,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTBWUWBIXXGGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299314.png)
![3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1299316.png)



![5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299327.png)
![5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299330.png)